

An In-depth Technical Guide to 2-Bromo-4-(phenylmethoxy)-1-methylbenzene

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Compound of Interest

Compound Name: 4-(Benzylxy)-2-bromo-1-methylbenzene

Cat. No.: B1337804

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This technical guide provides a comprehensive overview of 2-bromo-4-(phenylmethoxy)-1-methylbenzene, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. This document details its chemical properties, synthesis, and potential applications in drug discovery, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The compound with the common name **4-(Benzylxy)-2-bromo-1-methylbenzene** has the IUPAC name 2-bromo-1-methyl-4-(phenylmethoxy)benzene^[1]. It is also known by synonyms such as 2-Bromo-4-benzylxytoluene.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.

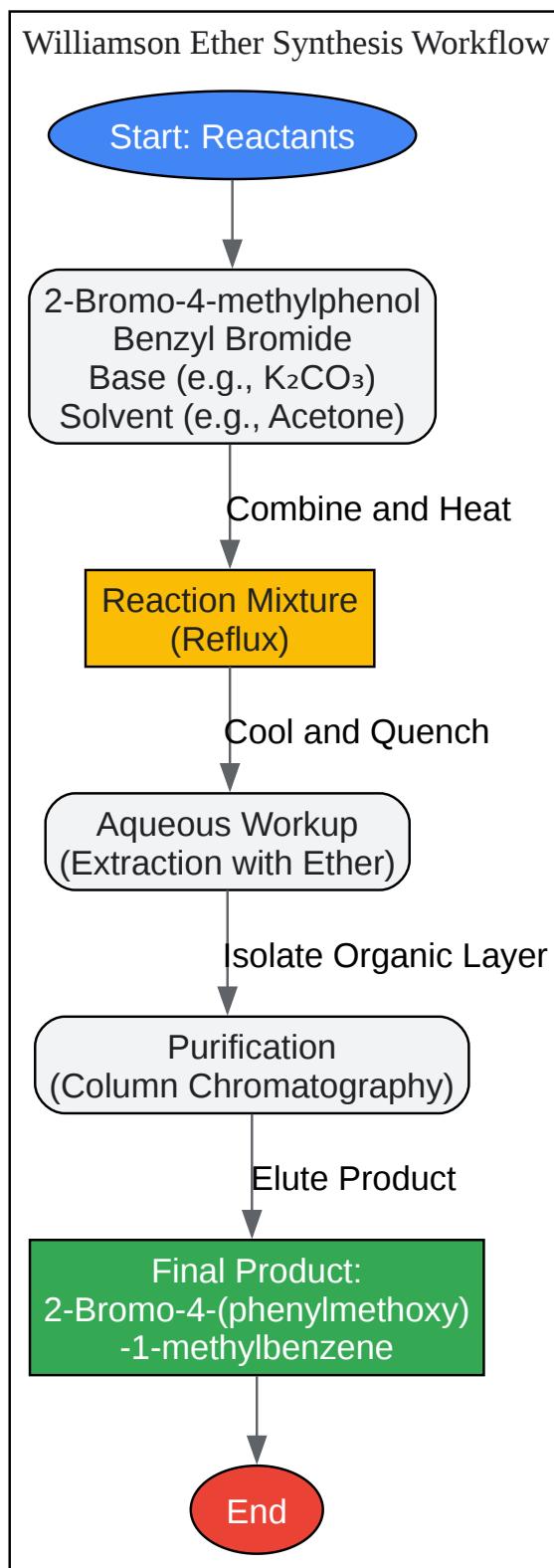
Property	Value	Source
IUPAC Name	2-bromo-1-methyl-4-(phenylmethoxy)benzene	PubChem[1]
CAS Number	60710-40-9	PubChem[1]
Molecular Formula	C ₁₄ H ₁₃ BrO	PubChem[1]
Molecular Weight	277.16 g/mol	PubChem[1][2]
Exact Mass	276.01498 Da	PubChem[1][2]
Predicted Boiling Point	353.8±37.0 °C	ChemicalBook[3]
Predicted Density	1.400±0.06 g/cm ³	ChemicalBook[3]

While experimental spectroscopic data is not widely published, predicted data based on the compound's structure is invaluable for its identification and characterization[4].

Spectroscopy	Predicted Data
¹ H NMR (CDCl ₃)	Aromatic protons (benzene ring): δ 6.8-7.5 ppm; Methylene protons (-CH ₂ -): δ ~5.0 ppm (singlet); Methyl protons (-CH ₃): δ ~2.3 ppm (singlet).
¹³ C NMR (CDCl ₃)	Aromatic carbons: δ 110-160 ppm; Methylene carbon (-CH ₂ -): δ ~70 ppm; Methyl carbon (-CH ₃): δ ~20 ppm.
IR Spectroscopy	C-O-C stretching: ~1250 cm ⁻¹ ; C-Br stretching: ~600-700 cm ⁻¹ ; Aromatic C-H stretching: ~3000-3100 cm ⁻¹ .

Synthesis and Experimental Protocols

The primary synthetic route to 2-bromo-4-(phenylmethoxy)-1-methylbenzene is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide[5][6][7]. In this case, 2-bromo-4-methylphenol is treated with benzyl bromide in the presence of a base.



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Synthesis workflow for 2-bromo-4-(phenylmethoxy)-1-methylbenzene.

Detailed Experimental Protocol: Williamson Ether Synthesis

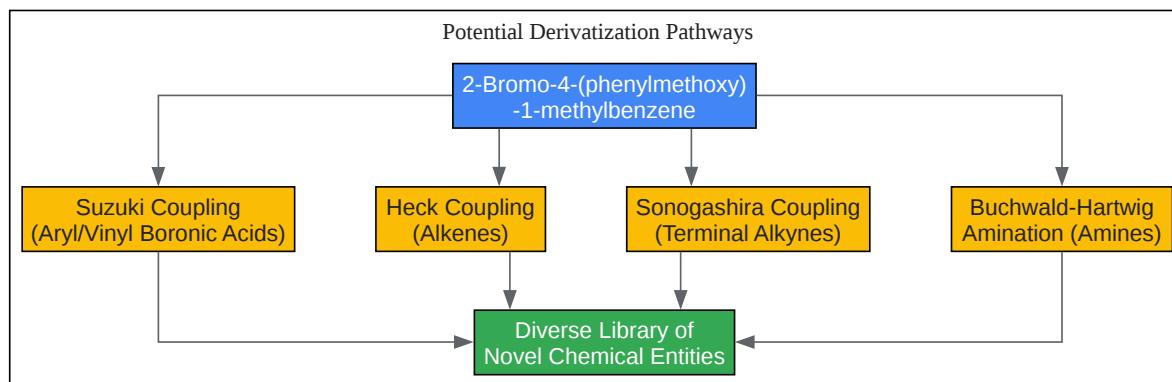
This protocol outlines the steps for the synthesis of 2-bromo-4-(phenylmethoxy)-1-methylbenzene.

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-4-methylphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a suitable solvent such as acetone or DMF.
- **Addition of Alkylating Agent:** To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
- **Reaction:** Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
- **Extraction:** Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or ether) and wash with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-bromo-4-(phenylmethoxy)-1-methylbenzene.

Applications in Drug Development

Halogenated organic compounds, particularly those containing bromine, are valuable building blocks in medicinal chemistry[8]. The bromine atom serves as a handle for further chemical modifications, most notably through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents to explore the chemical space and optimize for biological activity.

The 2-bromo-4-(phenylmethoxy)-1-methylbenzene scaffold is a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The benzyloxy group acts as a protecting group for the phenol, which can be deprotected at a later synthetic stage if a free hydroxyl group is desired.



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Derivatization potential for drug discovery applications.

The ability to easily diversify this scaffold makes it an attractive starting point for the development of new drugs targeting a range of diseases. While specific biological activities for this exact compound are not extensively documented, its structural motifs are present in various biologically active molecules. Further research into the derivatives of 2-bromo-4-(phenylmethoxy)-1-methylbenzene could lead to the discovery of novel therapeutic agents.

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